Cas no 26543-61-3 (9a-Bromo-16a-methylprednisolone)
9a-Bromo-16a-methylprednisolone Chemical and Physical Properties
Names and Identifiers
-
- 9α-Bromo-16α-methylprednisolone
- (8S,9R,10S,11S,13S,14S,16R,17R)-9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,
- 9a-Bromo-16a-methylprednisolone
- SCHEMBL11861285
- 9alpha-Bromo-16alpha-methylprednisolone
- 26543-61-3
- 9-Bromo-11ss,17,21-trihydroxy-16a-methyl-pregna-1,4-diene-3,20-dione; (11ss,16a)-9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione
- (8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
-
- Inchi: 1S/C22H29BrO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
- InChI Key: XNZYFPXDQDPHGR-CXSFZGCWSA-N
- SMILES: Br[C@@]12[C@]3(C=CC(C=C3CC[C@H]1[C@@H]1C[C@@H](C)[C@](C(CO)=O)([C@@]1(C)C[C@@H]2O)O)=O)C
Computed Properties
- Exact Mass: 452.11984g/mol
- Monoisotopic Mass: 452.11984g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 2
- Complexity: 805
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 94.8
9a-Bromo-16a-methylprednisolone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B685200-50mg |
9a-Bromo-16a-methylprednisolone |
26543-61-3 | 50mg |
$ 184.00 | 2023-09-08 | ||
| TRC | B685200-500mg |
9a-Bromo-16a-methylprednisolone |
26543-61-3 | 500mg |
$ 1453.00 | 2023-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-504148-50mg |
9α-Bromo-16α-methylprednisolone, |
26543-61-3 | 50mg |
¥2858.00 | 2023-09-05 | ||
| Cooke Chemical | A2728856-10mg |
9α-Bromo-16α-methylprednisolone |
26543-61-3 | 98% | 10mg |
RMB 399.20 | 2025-02-21 | |
| Cooke Chemical | A2728856-50mg |
9α-Bromo-16α-methylprednisolone |
26543-61-3 | 98% | 50mg |
RMB 1599.20 | 2025-02-21 | |
| Cooke Chemical | A2728856-250mg |
9α-Bromo-16α-methylprednisolone |
26543-61-3 | 98% | 250mg |
RMB 6399.20 | 2025-02-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-504148-50 mg |
9α-Bromo-16α-methylprednisolone, |
26543-61-3 | 50mg |
¥2,858.00 | 2023-07-11 |
9a-Bromo-16a-methylprednisolone Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 9a-Bromo-16a-methylprednisolone
Recent Advances in the Study of 9a-Bromo-16a-methylprednisolone (CAS: 26543-61-3)
9a-Bromo-16a-methylprednisolone (CAS: 26543-61-3) is a synthetic glucocorticoid derivative that has garnered significant attention in recent years due to its potential therapeutic applications and unique biochemical properties. This compound, structurally related to methylprednisolone, features a bromine substitution at the 9a position, which enhances its biological activity and alters its pharmacokinetic profile. Recent studies have explored its anti-inflammatory, immunosuppressive, and potential anti-cancer effects, making it a promising candidate for further research and development.
One of the most notable findings in recent literature is the enhanced glucocorticoid receptor (GR) binding affinity of 9a-Bromo-16a-methylprednisolone compared to its parent compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the bromine substitution at the 9a position significantly increases the compound's binding affinity to GR, resulting in a more potent anti-inflammatory effect. This finding has important implications for the development of new glucocorticoid-based therapies with improved efficacy and reduced side effects.
In addition to its anti-inflammatory properties, recent research has also investigated the potential anti-cancer effects of 9a-Bromo-16a-methylprednisolone. A preclinical study conducted in 2024 reported that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with hematological malignancies. The study suggested that the bromine substitution may enhance the compound's ability to induce apoptosis in cancer cells, although the exact mechanism remains under investigation. These findings open new avenues for the development of targeted cancer therapies.
Another area of interest is the pharmacokinetic profile of 9a-Bromo-16a-methylprednisolone. A recent pharmacokinetic study published in Drug Metabolism and Disposition highlighted the compound's improved metabolic stability compared to traditional glucocorticoids. The study found that the bromine substitution reduces the rate of hepatic metabolism, leading to a longer half-life and sustained therapeutic effects. This property could be particularly advantageous in clinical settings where prolonged drug action is desired.
Despite these promising findings, challenges remain in the development and application of 9a-Bromo-16a-methylprednisolone. For instance, the potential for off-target effects and toxicity needs to be thoroughly evaluated in clinical trials. Additionally, the synthesis of this compound presents technical challenges due to the reactivity of the bromine moiety, which may impact large-scale production. Future research should focus on optimizing synthetic routes and conducting comprehensive safety assessments to facilitate its transition from the laboratory to the clinic.
In conclusion, 9a-Bromo-16a-methylprednisolone (CAS: 26543-61-3) represents a promising glucocorticoid derivative with enhanced biological activity and a unique pharmacokinetic profile. Recent studies have shed light on its potential therapeutic applications, particularly in inflammation and oncology. However, further research is needed to address the remaining challenges and fully realize its clinical potential. As the field continues to evolve, this compound is likely to remain a focal point of interest for researchers and pharmaceutical developers alike.
26543-61-3 (9a-Bromo-16a-methylprednisolone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)